SM-164, chemically named (3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide, is a potent, non-peptide, cell-permeable, bivalent small molecule designed to mimic the activity of the Smac protein. [, ] It is classified as a Smac mimetic, belonging to a class of anticancer drugs under development. [, ] SM-164 plays a crucial role in scientific research, particularly in exploring novel cancer treatment strategies by targeting Inhibitor of Apoptosis Proteins (IAPs) within cells. [, , ]
Clinical Trials: Given the promising preclinical results, initiating clinical trials to evaluate the safety and efficacy of SM-164 in humans is crucial. []
Combination Therapies: Further exploration of SM-164 in combination with other anticancer agents, especially those with complementary mechanisms of action, is needed to identify optimal synergistic combinations. [, , ]
Resistance Mechanisms: Investigating the mechanisms underlying resistance to SM-164 will be crucial for developing strategies to overcome potential acquired resistance in patients. []
SM-164 was developed as part of ongoing research into Smac mimetics, which are compounds that mimic the action of the second mitochondrial activator of caspases (Smac). This compound is classified as a small molecule drug with a specific focus on cancer therapy. Its chemical structure allows it to effectively bind to and inhibit apoptosis inhibitors, thereby promoting programmed cell death in malignant cells.
The synthesis of SM-164 involves a multi-step chemical process that typically includes the following key stages:
SM-164 has a complex molecular structure characterized by its bivalent nature, allowing it to interact with multiple targets simultaneously. Key features include:
The structural analysis reveals that SM-164 contains specific functional groups that facilitate its binding to the BIR domains (Baculoviral IAP Repeat) present in the target proteins.
SM-164 participates in several critical chemical reactions within biological systems:
These reactions highlight SM-164's role as a potent inducer of programmed cell death through multiple pathways.
The mechanism by which SM-164 exerts its anticancer effects involves several steps:
This multi-faceted approach allows SM-164 to induce robust apoptosis even in resistant cancer cell lines.
SM-164 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate conditions for experimental applications.
SM-164 has significant potential in various scientific applications:
The ongoing research into SM-164 underscores its promise as a therapeutic agent in oncology and highlights the need for further clinical evaluation.
Inhibitor of Apoptosis Proteins (IAPs) comprise a family of evolutionarily conserved proteins (including XIAP, cIAP1, cIAP2, and survivin) that function as central regulators of programmed cell death. These proteins are characterized by the presence of at least one baculoviral IAP repeat (BIR) domain and often possess ubiquitin ligase activity via RING domains. IAPs are frequently overexpressed in diverse malignancies (e.g., breast, ovarian, lung, and osteosarcoma), contributing to tumor progression, metastasis, and therapeutic resistance through multiple mechanisms [2] [4] [7].
Table 1: Key IAP Family Members and Their Roles in Cancer
IAP Protein | Key Structural Domains | Primary Mechanisms in Cancer | Impact on Therapy Resistance |
---|---|---|---|
XIAP | BIR1, BIR2, BIR3, UBA, RING | Direct inhibition of caspases-3, -7, -9; Ubiquitination of pro-apoptotic proteins. | Blocks apoptosis induced by chemo/radiotherapy. |
cIAP1/cIAP2 | BIR, CARD, RING | E3 ligase activity; RIP1 ubiquitination (activates NF-κB); Degrades NIK; Regulates TNF signaling. | Promotes survival signaling; inhibits TNFα-mediated apoptosis. |
Survivin | Single BIR | Chromosomal passenger complex (mitosis); Inhibits caspase-9 (with HBXIP); Stabilizes XIAP. | Mitotic defects; inhibits cell death; associated with poor prognosis. |
The endogenous protein SMAC/DIABLO (Second Mitochondria-derived Activator of Caspases) is released from mitochondria during apoptosis. Its N-terminal AVPI motif binds with high affinity to the BIR2 and BIR3 domains of XIAP, displacing caspases and relieving inhibition. Crucially, SMAC functions as a homodimer, enabling simultaneous engagement with both BIR domains within XIAP or across XIAP molecules, significantly enhancing its antagonistic potency [1] [7] [4].
Early monovalent Smac mimetics, designed to mimic a single AVPI motif, effectively induced degradation of cIAP1/2 but demonstrated limited efficacy in antagonizing XIAP due to their inability to simultaneously engage multiple BIR domains. This limitation translated into modest single-agent pro-apoptotic activity in many cancer cell lines. The structural insight into SMAC's dimeric nature drove the development of bivalent Smac mimetics. These compounds feature two AVPI mimetic pharmacophores linked by a chemical spacer, designed to mimic the geometry and enhanced avidity of dimeric SMAC [1] [7].
Preclinical data strongly supported the bivalent approach:
Table 2: Key Advantages of Bivalent vs. Monovalent Smac Mimetics
Property | Monovalent Smac Mimetics (e.g., SM-122) | Bivalent Smac Mimetics (e.g., SM-164) | Biological Consequence |
---|---|---|---|
XIAP Binding Affinity | Low (µM range) | Very High (nM range; IC₅₀ ~1.39 nM [8]) | SM-164 is ~1000x more potent than SM-122 in apoptosis induction. |
cIAP1/2 Degradation | Yes | Yes (often more rapid/complete) | Removes pro-survival signaling, sensitizes to TNFα. |
Efficient XIAP Antagonism | Limited | Potent (simultaneous BIR2 & BIR3 binding) | Critical for relieving caspase inhibition and inducing apoptosis. |
Single-agent Apoptosis | Modest in most cell lines | Potent in sensitive cell lines | SM-164 can induce tumor regression as monotherapy in vivo. |
SM-164 ((3S,3'S,6S,6'S,10aS,10'aS)-N,N'-[1,4-phenylenebis[4,1-butanediyl-1H-1,2,3-triazole-1,4-diyl[(S)-phenylmethylene]]]bis[decahydro-6-[[(2S)-2-(methylamino)-1-oxopropyl]amino]-5-oxo-pyrrolo[1,2-a]azocine-3-carboxamide) is a symmetric, cell-permeable, non-peptide bivalent Smac mimetic developed as a highly potent antagonist of XIAP, cIAP1, and cIAP2 [1] [8]. Its design incorporates two optimized AVPI mimetics linked through a rigid aromatic spacer, enabling high-affinity bivalent engagement with IAPs.
Key preclinical findings established SM-164 as a promising anticancer agent:
Table 3: Summary of Key Preclinical Findings for SM-164
Study Model | Treatment | Key Findings | Reference |
---|---|---|---|
MDA-MB-231 TNBC Cells (in vitro) | SM-164 monotherapy | Degrades cIAP1/2; Binds/antagonizes XIAP; Induces TNFα-dependent apoptosis. | [1] |
MDA-MB-231 Xenograft (in vivo) | SM-164 i.v. (5 mg/kg) | Induces cIAP1 degradation & apoptosis in tumor; Achieves tumor regression; No toxicity in normal tissues. | [1] [3] |
Early Metastasis (Mouse) | SM-164 | Prevents establishment of bone/lung mets; Eliminates lung mets (0/8 mice vs. 6/7 controls). | [3] |
Advanced Metastasis (Mouse) | SM-164 | Reduces progression of established bone/lung mets. | [3] |
U2-OS Osteosarcoma Cells | SM-164 + Adriamycin | Synergistic reduction in cell viability & increase in apoptosis; ↓XIAP, cIAP1, survivin; ↑caspases, PARP cleav. | [10] |
HL-60 Leukemia Cells | SM-164 monotherapy | Potent apoptosis inducer (IC₅₀ in nM range); Activates caspases-3/-9. | [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7